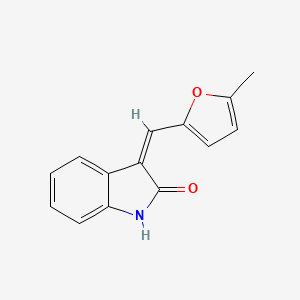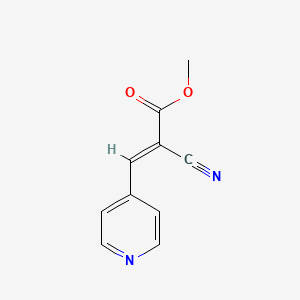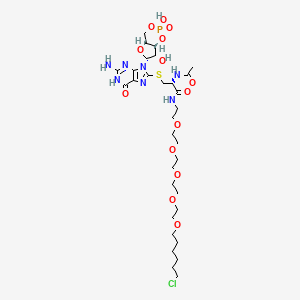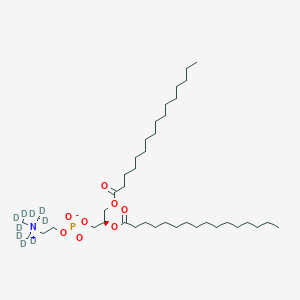![molecular formula C14H16O2 B15074164 3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro- CAS No. 68217-19-6](/img/structure/B15074164.png)
3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro- is a complex organic compound with the molecular formula C14H16O2 and a molecular weight of 216.2756 . This compound is characterized by its unique polycyclic structure, which includes multiple fused rings, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro- typically involves multi-step organic reactions. One common synthetic route includes the Diels-Alder reaction, followed by oxidation and reduction steps to achieve the desired structure. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the polycyclic framework.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize yield and purity. The use of high-pressure and high-temperature conditions, along with advanced purification methods such as chromatography, is essential to produce the compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce more saturated hydrocarbons.
Aplicaciones Científicas De Investigación
3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro- has several scientific research applications:
Chemistry: Used as a model compound to study polycyclic aromatic hydrocarbons and their reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential biological effects.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s polycyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,1,2,2a,3,3a,5a,6,6a,6b,6c-decahydro-: Similar structure but with fewer hydrogen atoms, leading to different chemical properties.
3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,2a,3,3a,5a,6,6a,6b,6c-octahydro-: Another similar compound with a slightly different hydrogenation state.
Uniqueness
3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro- is unique due to its fully hydrogenated state, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring stability and specific reactivity profiles.
Propiedades
Número CAS |
68217-19-6 |
|---|---|
Fórmula molecular |
C14H16O2 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
pentacyclo[6.6.0.02,12.03,7.04,11]tetradecane-9,10-dione |
InChI |
InChI=1S/C14H16O2/c15-13-11-5-1-2-6-9(5)10-7(11)3-4-8(10)12(6)14(13)16/h5-12H,1-4H2 |
Clave InChI |
KFPQILVZXPVTDW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C3C1C4C5C3C(C2C(=O)C4=O)CC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


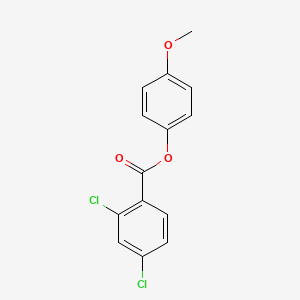

![3-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile](/img/structure/B15074105.png)
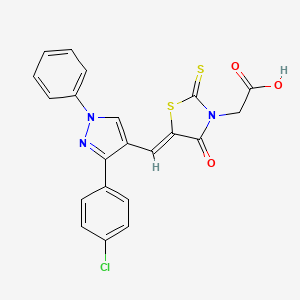
![(2S,3S,4R,5R,6S)-6-[[(4aR,7S)-4a,7-dihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B15074121.png)
![[[1-(Phenylselanyl)cyclohexyl]selanyl]benzene](/img/structure/B15074135.png)
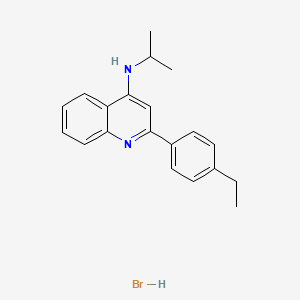
![(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15074150.png)
